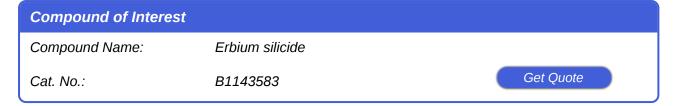


Impact of impurities on the electrical properties of erbium silicide

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Technical Support Center: Erbium Silicide Electrical Properties

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of impurities on the electrical properties of **erbium silicide** (ErSi₂-x). It is intended for researchers and scientists working on the fabrication and characterization of **erbium silicide** thin films for applications in microelectronics.

Frequently Asked Questions (FAQs)

Q1: What is **erbium silicide**, and why is it used in electronics? A1: **Erbium silicide** (ErSi₂-x) is a rare-earth silicide known for its low Schottky barrier height (SBH) of approximately 0.3-0.4 eV on n-type silicon.[1] This unique property makes it a promising candidate for source and drain contacts in advanced complementary metal-oxide-semiconductor (CMOS) devices, as it can significantly reduce contact resistance.[1] It also possesses a low resistivity of around 34 $\mu\Omega\cdot\text{cm}.[1]$

Q2: What are the most common impurities encountered during **erbium silicide** formation? A2: The most significant and common impurity is oxygen.[1][2][3] Erbium is highly reactive with oxygen, and contamination can occur during metal deposition or subsequent thermal annealing steps if not performed in a high-vacuum environment.[1][2] Other potential impurities include carbon and arsenic, though their effects are less commonly reported than those of oxygen.[4]







Q3: How does oxygen contamination affect the electrical properties of **erbium silicide** films?
A3: Oxygen contamination has a detrimental effect on the electrical properties. It can inhibit the formation of the desired ErSi₂-x phase, leading to the growth of high-resistivity Er-Si-O phases.
[3] This results in a significant and often unstable increase in sheet resistance, especially in very thin films.[1] The presence of oxygen during annealing can also degrade the quality of the silicide film, leading to an undesirable increase in the Schottky barrier height.

Q4: What is the typical formation temperature for **erbium silicide**? A4: The reaction between erbium and a silicon substrate begins at temperatures around 300°C.[1] The transformation into **erbium silicide** is typically completed after annealing at 500°C. The formed ErSi₂-x phase is stable up to 1000°C.[1]

Q5: How can oxygen contamination be prevented or minimized? A5: The most effective method is to perform the erbium deposition and in-situ annealing in an ultra-high vacuum (UHV) environment.[1] For processes where UHV is not feasible, a common strategy is to deposit a protective capping layer, such as titanium (Ti) or tantalum nitride (TaN), on top of the erbium film before exposing it to air or the annealing ambient.[2] A TaN capping layer is particularly effective at preventing oxygen incorporation from the annealing atmosphere.

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Problem	Potential Cause(s)	Recommended Solution(s)	
High Sheet Resistance	1. Oxygen Contamination: Residual oxygen in the deposition or annealing chamber reacted with the erbium.[1][3] 2. Incomplete Silicidation: Annealing temperature was too low or the time was too short.[1] 3. Thin Film Effects: For very thin films (<30 nm), oxygen can easily diffuse through the entire layer, causing significant oxidation. [1]	1. Improve vacuum conditions during deposition and annealing. 2. Use a capping layer (e.g., Ti, TaN) deposited immediately after the erbium layer without breaking vacuum. [2] 3. Increase annealing temperature (e.g., >500°C) or duration to ensure complete reaction.[1]	
Schottky Barrier Height (SBH) is Higher than Expected (~0.3-0.4 eV)	1. Oxygen Diffusion: Oxygen diffused through the film stack during annealing, degrading the quality of the ErSi2-x/Si interface. 2. Interface Contamination: An inhibiting contamination layer (e.g., native silicon oxide) was present on the silicon substrate before erbium deposition.[5] 3. Defect Formation: Silicide-induced microstructural defects can act as trap states, affecting the electrical properties.	1. Use a more robust capping layer like TaN to block oxygen diffusion. 2. Perform a thorough pre-deposition cleaning of the Si substrate (e.g., RCA clean followed by an HF dip) to remove the native oxide. 3. Optimize annealing temperature; higher temperatures (>600°C) can sometimes increase SBH due to enhanced oxygen diffusion or defect formation.	
Film is Heavily Pitted or Contains Pinholes	Epitaxial Strain: Compressive epitaxial stresses during formation on a crystalline substrate can cause the film to buckle and separate from the substrate. 2. Interface Contamination: An inhibiting	Using an amorphous silicon substrate can prevent the formation of these epitaxial strain-related defects. 2. Ensure rigorous pre-deposition cleaning of the substrate. 3.	



layer on the Si surface can lead to non-uniform silicide growth. 3. Initial Er Thickness: The formation of pinholes or pyramidal defects can depend on the thickness of the deposited erbium layer.[1]

Experiment with different initial erbium thicknesses.

Quantitative Data Summary

The following tables summarize key electrical properties of **erbium silicide** and their dependence on processing conditions.

Table 1: Electrical Properties of ErSi₂-x on n-type and p-type Si(100)

Property	Value	Substrate Type	Annealing Temperature Range	Citation(s)
Resistivity	~34 μΩ·cm	-	-	[1]
Schottky Barrier Height (SBH)	0.343 - 0.427 eV	n-Si(100)	500 - 900 °C	[1]

| Schottky Barrier Height (SBH) | 0.783 - 0.805 eV | p-Si(100) | 500 - 900 °C |[1] |

Table 2: Impact of Annealing Temperature on Sheet Resistance for different Erbium Film Thicknesses



Initial Er Thickness	Annealing Temp.	Sheet Resistance (Ω/sq)	Observation	Citation(s)
107 nm	As-deposited	~14	-	[1]
107 nm	550 °C	~1.5	Resistance drops as silicide forms	[1]
107 nm	900 °C	~1.2	Resistance continues to decrease slightly with grain growth	[1]

 \mid 10 nm \mid 700 - 1000 °C \mid Unstably High \mid Thin films are highly susceptible to oxidation at higher temperatures, leading to high resistance \mid [1] \mid

Experimental Protocols

Protocol 1: Erbium Silicide Thin Film Fabrication with Ti Capping Layer

This protocol describes a standard method for forming an **erbium silicide** film using sputtering and rapid thermal annealing (RTA) with a titanium capping layer to prevent oxidation.

- Substrate Preparation:
 - Start with a clean Si(100) wafer (n-type or p-type).
 - Perform a standard RCA-1 and RCA-2 clean to remove organic and metallic contaminants.
 - Immediately before loading into the deposition chamber, perform a dilute hydrofluoric acid
 (HF) dip (e.g., 2% HF for 60 seconds) to remove the native silicon oxide layer.
 - Rinse with deionized water and dry with nitrogen gas.
- Thin Film Deposition:



- Load the prepared substrate into a high-vacuum sputtering system (base pressure $< 5x10^{-7}$ Torr).
- Deposit the desired thickness of the Erbium (Er) layer. A typical thickness is 25-35 nm.[2]
 [4]
- Without breaking vacuum, deposit a 10 nm Titanium (Ti) capping layer directly onto the Erbium film. The Ti layer acts as a protective barrier against oxidation during the subsequent annealing step.
- Silicidation via Rapid Thermal Annealing (RTA):
 - Transfer the coated substrate to an RTA chamber.
 - Anneal the sample in a nitrogen (N2) or forming gas (N2/H2) ambient.
 - Ramp the temperature to the target range of 450°C to 600°C. An anneal at 500°C is typically sufficient to complete the transformation to ErSi₂-x.[4]
 - Hold at the target temperature for a duration of 30-60 seconds.
 - Allow the sample to cool down in the inert ambient.

Protocol 2: Electrical Characterization of Erbium Silicide Films

This protocol outlines the key measurements to determine the electrical properties of the fabricated film.

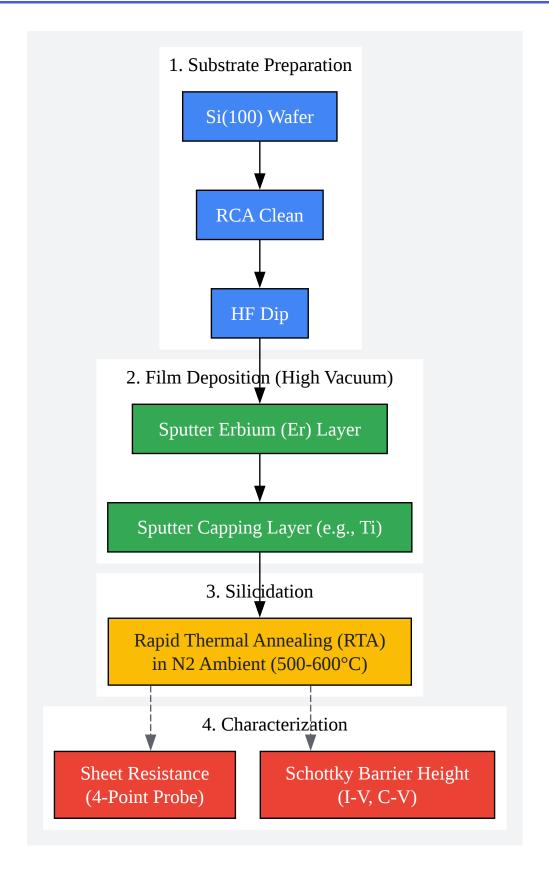
- Sheet Resistance Measurement (Four-Point Probe):
 - Use a four-point probe measurement system to determine the sheet resistance (Rs) of the silicide film.
 - This method eliminates the influence of probe contact resistance, providing an accurate measurement of the film's resistance.
 - The resistivity (ρ) can be calculated if the film thickness (t) is known ($\rho = Rs \times t$).



- Schottky Barrier Height (SBH) and Ideality Factor Measurement:
 - Fabricate Schottky diode test structures by patterning the silicide film and depositing a back-side ohmic contact (e.g., Aluminum).
 - Perform current-voltage (I-V) measurements across the Schottky diode at room temperature.
 - The SBH and ideality factor can be extracted from the forward bias region of the semilogarithmic I-V plot based on the thermionic emission model.
 - For more detailed analysis, temperature-dependent I-V measurements can be performed to account for barrier inhomogeneities.[1]

Visualizations

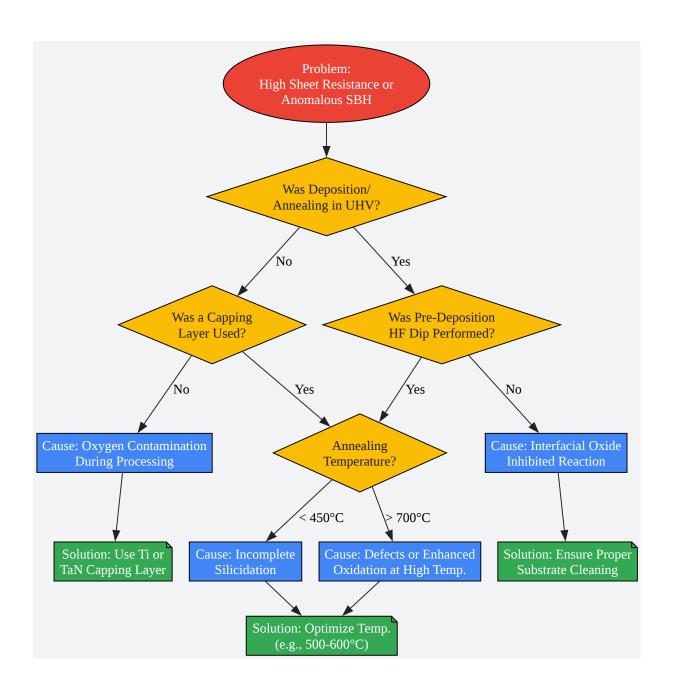




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Caption: Experimental workflow for **erbium silicide** fabrication and characterization.





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Caption: Troubleshooting flowchart for common erbium silicide electrical issues.



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